molecular formula C13H12O4 B1389170 6-Methoxy-2-naphthylglyoxal hydrate CAS No. 745783-88-4

6-Methoxy-2-naphthylglyoxal hydrate

Cat. No.: B1389170
CAS No.: 745783-88-4
M. Wt: 232.23 g/mol
InChI Key: YNILJUBMHVAHAW-UHFFFAOYSA-N
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Description

6-Methoxy-2-naphthylglyoxal hydrate is an organic compound with the molecular formula C13H12O4. It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 6-position and a glyoxal moiety at the 2-position. This compound is often used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-naphthylglyoxal hydrate typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxy-2-naphthaldehyde.

    Oxidation: The aldehyde group is oxidized to form the corresponding glyoxal derivative.

    Hydration: The glyoxal derivative is then hydrated to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Oxidation: Using industrial oxidizing agents to convert 6-methoxy-2-naphthaldehyde to the glyoxal derivative.

    Hydration: Large-scale hydration processes to obtain the hydrate form.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-naphthylglyoxal hydrate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the glyoxal moiety to alcohols.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 6-methoxy-2-naphthoic acid.

    Reduction: Formation of 6-methoxy-2-naphthylglycol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-2-naphthylglyoxal hydrate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-2-naphthylglyoxal hydrate involves its interaction with various molecular targets:

    Molecular Targets: It can interact with enzymes, altering their activity by modifying active site residues.

    Pathways Involved: It may participate in oxidative stress pathways, influencing cellular redox states and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthaldehyde: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    6-Methoxy-2-naphthoic acid: An oxidation product of 6-Methoxy-2-naphthylglyoxal hydrate.

    6-Methoxy-2-naphthylglycol: A reduction product of this compound.

Uniqueness

This compound is unique due to its combination of a methoxy group and a glyoxal moiety, which provides distinct reactivity and versatility in chemical synthesis and research applications.

Properties

IUPAC Name

2-(6-methoxynaphthalen-2-yl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3.H2O/c1-16-12-5-4-9-6-11(13(15)8-14)3-2-10(9)7-12;/h2-8H,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNILJUBMHVAHAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20662982
Record name (6-Methoxynaphthalen-2-yl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745783-88-4
Record name 2-Naphthaleneacetaldehyde, 6-methoxy-α-oxo-, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=745783-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methoxynaphthalen-2-yl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20662982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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